Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Brand Name:
Vulcanchem
CAS No.:
6417-41-0
VCID:
VC21335541
InChI:
InChI=1S/C18H17BrN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25)
SMILES:
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Molecular Formula:
C18H17BrN2O3S
Molecular Weight:
421.3 g/mol
Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
CAS No.: 6417-41-0
Cat. No.: VC21335541
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6417-41-0 |
|---|---|
| Molecular Formula | C18H17BrN2O3S |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate |
| Standard InChI | InChI=1S/C18H17BrN2O3S/c1-2-11-24-17(23)12-7-9-13(10-8-12)20-18(25)21-16(22)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H2,20,21,22,25) |
| Standard InChI Key | CPPZHJJUJCMGBG-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator